molecular formula C7H10O2Te B12549231 Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate CAS No. 143799-20-6

Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate

Cat. No.: B12549231
CAS No.: 143799-20-6
M. Wt: 253.8 g/mol
InChI Key: PFHIIWZKCLNDKK-UHFFFAOYSA-N
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Description

Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate is an organotellurium compound characterized by the presence of a tellurium atom bonded to a prop-2-en-1-yl group and a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate typically involves the reaction of tellurium-containing reagents with appropriate alkenyl and ester precursors. One common method includes the reaction of tellurium tetrachloride with prop-2-en-1-yl magnesium bromide, followed by esterification with methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of tellurium oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurium hydrides or other reduced species.

    Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.

Major Products:

    Oxidation: Tellurium oxides and esters.

    Reduction: Tellurium hydrides and reduced esters.

    Substitution: Various organotellurium derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate has several applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics with unique mechanisms of action.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate involves its interaction with biological molecules through the tellurium center. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also modulate redox pathways, contributing to its biological activity.

Comparison with Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
  • 2-methyl-prop-2-en-1-ol

Comparison: Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties

Properties

CAS No.

143799-20-6

Molecular Formula

C7H10O2Te

Molecular Weight

253.8 g/mol

IUPAC Name

methyl 3-prop-2-enyltellanylprop-2-enoate

InChI

InChI=1S/C7H10O2Te/c1-3-5-10-6-4-7(8)9-2/h3-4,6H,1,5H2,2H3

InChI Key

PFHIIWZKCLNDKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C[Te]CC=C

Origin of Product

United States

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